

A Technical Guide to the Physical and Chemical Properties of Aminotriester Intermediates

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Compound of Interest

Compound Name: Aminotriester

Cat. No.: B139294

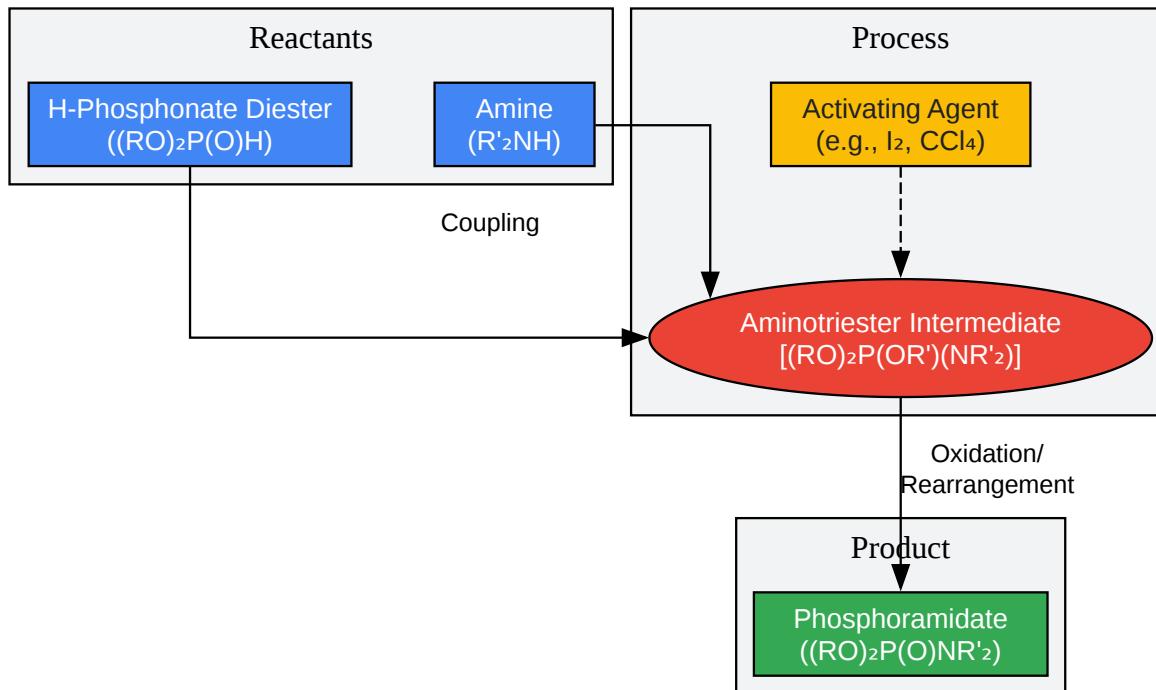
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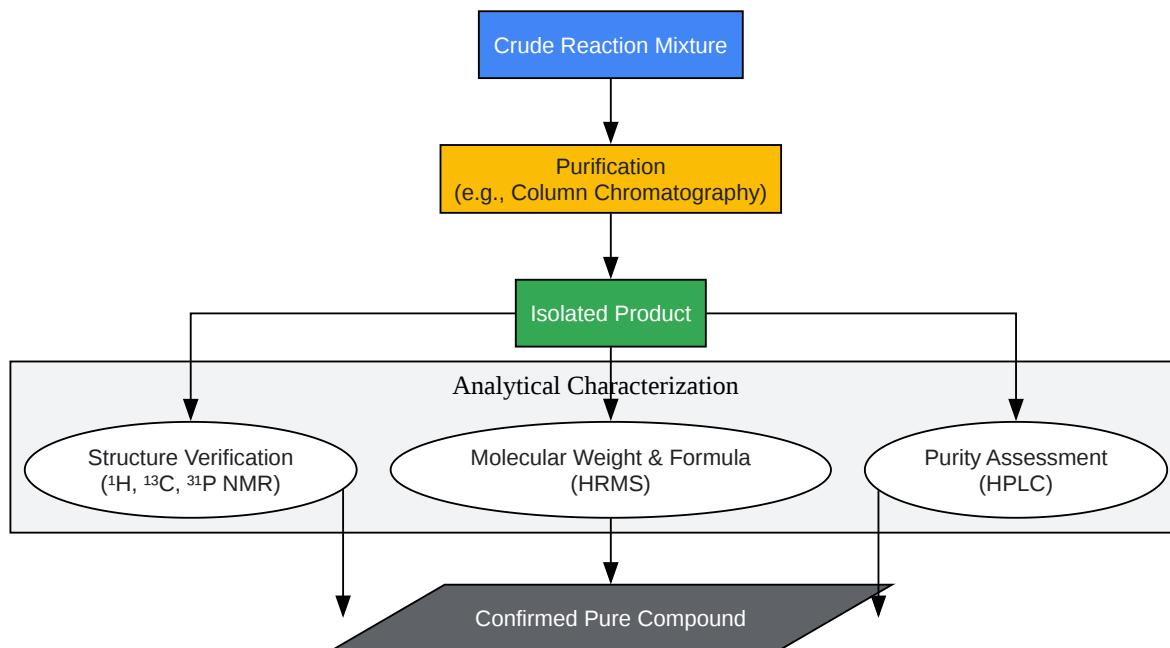
Abstract: **Aminotriester** intermediates are pivotal, often transient, molecular species in modern synthetic organic and medicinal chemistry. They are central to the formation of phosphoramidates, which are crucial motifs in antiviral prodrugs, oligonucleotide therapeutics, and other bioactive compounds. Understanding the physical and chemical properties of these intermediates is paramount for optimizing reaction conditions, controlling stereochemistry, and ensuring the stability and purity of the final active pharmaceutical ingredients (APIs). This guide provides an in-depth examination of the structural features, physicochemical characteristics, and stability profiles of **aminotriester** intermediates, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Synthesis

Aminotriester intermediates are organophosphorus compounds characterized by a central phosphorus atom bonded to three ester groups and an amino group. Their formation is a key step in several phosphorylation and phosphorylation reactions. One of the most common pathways involves the oxidative coupling of an H-phosphonate diester with an amine in the presence of an activating agent like iodine or under electrochemical conditions.^{[1][2][3]} These intermediates are typically not isolated due to their reactive nature but are generated *in situ* to proceed to the final product.^[4]

The generalized synthesis pathway can be visualized as the reaction of a phosphite triester or a related P(III) species with an amine, followed by oxidation or rearrangement.





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